4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide
Overview
Description
4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide is a chemical compound with the empirical formula C12H12ClN3O2S. It is a member of the sulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-bis(2-cyanoethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The cyano groups can be hydrolyzed to carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with iron and hydrochloric acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted sulfonamides.
Reduction: 4-chloro-N,N-bis(2-cyanoethyl)-3-aminobenzenesulfonamide.
Hydrolysis: 4-chloro-N,N-bis(2-carboxyethyl)-3-nitrobenzenesulfonamide.
Scientific Research Applications
4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N,N-dimethyl-3-sulfamoylbenzamide
- 4-chloro-N-(3-sulfamoylphenyl)benzamide
- 4-(2-(methylamino)methyl)phenoxy)benzenesulfonamide hydrochloride
Uniqueness
4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4S/c13-11-4-3-10(9-12(11)17(18)19)22(20,21)16(7-1-5-14)8-2-6-15/h3-4,9H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWMRWWYEAOMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(CCC#N)CCC#N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380503 | |
Record name | 4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40859-91-4 | |
Record name | 4-chloro-N,N-bis(2-cyanoethyl)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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